molecular formula C14H13N3O4S B11613987 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol

Cat. No.: B11613987
M. Wt: 319.34 g/mol
InChI Key: HLBLNCBFYZSKQP-XNTDXEJSSA-N
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Description

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol is a complex organic compound that features a benzothiazole ring, a furan ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol typically involves the condensation of 1,1-dioxido-1,2-benzothiazol-3-yl hydrazine with furan-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol lies in its combination of the benzothiazole and furan rings with a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-furan-2-ylmethylideneamino]amino]ethanol

InChI

InChI=1S/C14H13N3O4S/c18-8-7-17(15-10-11-4-3-9-21-11)14-12-5-1-2-6-13(12)22(19,20)16-14/h1-6,9-10,18H,7-8H2/b15-10+

InChI Key

HLBLNCBFYZSKQP-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=CO3

Origin of Product

United States

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